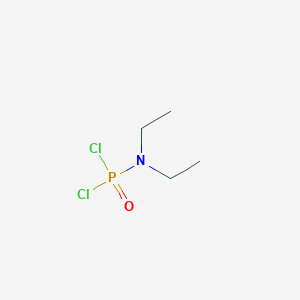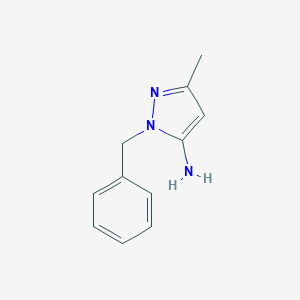
1-benzyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine involves several key steps, including the condensation of appropriate precursors. A study by Wu et al. (2010) demonstrated an efficient synthesis via the one-pot condensation reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, aldehydes, and 2-hydroxynaphthalene-1,4-dione in the presence of diammonium hydrogen phosphate in water (Wu et al., 2010). Another approach by Ren et al. (2015) utilized PEG1000-based dicationic acidic ionic liquid as a catalyst for the condensation reaction, highlighting a green and efficient method (Ren et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine is characterized by its nonplanar conformation, which is crucial for its reactivity and interaction with other molecules. Asegbeloyin et al. (2014) characterized a related compound, highlighting the significance of intermolecular hydrogen bonding in determining molecular conformation and stability (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
1-Benzyl-3-methyl-1H-pyrazol-5-amine participates in various chemical reactions, leading to the synthesis of complex molecules. The compound can undergo cyclization, condensation, and other transformations that are pivotal in medicinal chemistry and material science. For instance, Jiang et al. (2014) described multicomponent domino reactions involving arylglyoxals and pyrazol-5-amines, showcasing the versatility of pyrazole derivatives in synthesizing novel heterocycles (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of 1-benzyl-3-methyl-1H-pyrazol-5-amine, such as solubility, melting point, and crystal structure, are crucial for its application in different domains. The crystalline form and solubility in various solvents dictate its use in chemical syntheses and pharmaceutical formulations. Halim and Ibrahim (2022) conducted a detailed study on a novel pyrazole derivative, providing insights into the crystal structure, thermal stability, and solubility, which are relevant to understanding the physical properties of similar compounds (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of 1-benzyl-3-methyl-1H-pyrazol-5-amine, including its reactivity, stability, and interaction with various reagents, are essential for its application in chemical synthesis. Studies have shown that this compound can serve as a building block for the synthesis of complex molecules with potential biological activities. The work by Ahmad et al. (2021) on synthesizing pyrazole amide derivatives exemplifies the compound's utility in developing new molecules with antibacterial properties (Ahmad et al., 2021).
Scientific Research Applications
-
Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Application : This compound is synthesized in a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Method : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .
- Results : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .
-
Synthesis of Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl
- Application : Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) to enhance quinclorac potency .
- Method : These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .
- Results : The herbicidal activity assays showed that compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate and 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate had an excellent inhibition effect on barnyard grass in greenhouse experiment .
-
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
- Results : This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
-
Recent Advances in the Synthesis of Bis(pyrazolyl)methanes
- Application : There are several applications of pyrazole core-based organic molecules in various areas including pharmacy and agro-chemical industries . 2,4-Dihydro-3 H -pyrazol-3-one derivatives including 4,4′- (arylmethylene)-bis- (1 H -pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
- Method : The synthesis of these compounds involves the use of different heterocyclic compounds .
- Results : These compounds exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
-
- Application : It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
- Results : The outcomes obtained would also depend on the specific application. For example, in pharmaceuticals, the outcomes could be the production of a new drug or medicine .
-
Pyrazole-containing Compounds in Agrochemicals
- Application : Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .
- Method : The specific methods of application or experimental procedures would depend on the specific agrochemical being produced .
- Results : The outcomes obtained would also depend on the specific application. For example, in agrochemicals, the outcomes could be the production of a new pesticide or herbicide .
properties
IUPAC Name |
2-benzyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZMJSDCJXWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354335 | |
| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
1134-82-3 | |
| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

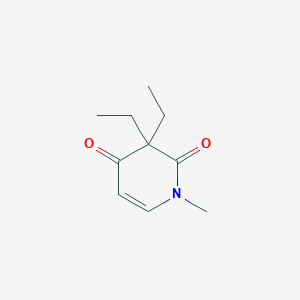

![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
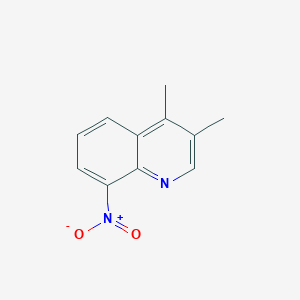
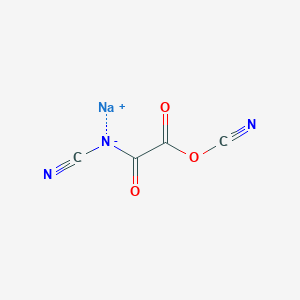



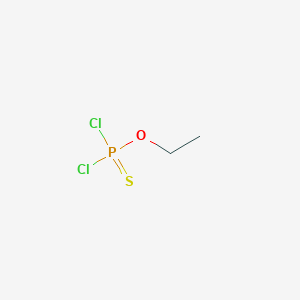

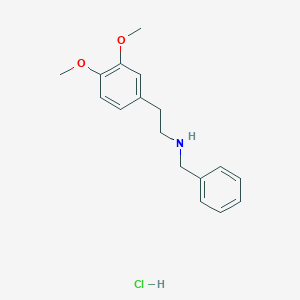
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
